4-Bromo-L-phenylalanine

Protein Engineering Enzyme Inhibition Genetic Code Expansion

Standard halogenated phenylalanine racemates or D-enantiomers fail in stereosensitive assays, leading to failed protein incorporation and irreproducible phasing. 4-Bromo-L-phenylalanine (CAS 24250-84-8) solves this with validated L-enantiomer purity. - Site-specific incorporation into E. coli via evolved pylRS/tRNA pairs; incompatible with D-form (CAS 62561-74-4) - Enables SAD phasing (Br anomalous scatterer, Z=35); avoids post-crystallization soaking - Fmoc derivative supports on-resin Suzuki/Heck cross-coupling for peptide libraries

Molecular Formula C9H10BrNO2
Molecular Weight 244.088
CAS No. 14091-15-7; 220497-48-3; 24250-84-8; 62561-74-4
Cat. No. B2739528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-L-phenylalanine
CAS14091-15-7; 220497-48-3; 24250-84-8; 62561-74-4
Molecular FormulaC9H10BrNO2
Molecular Weight244.088
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)N)Br
InChIInChI=1S/C9H10BrNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
InChIKeyPEMUHKUIQHFMTH-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-L-phenylalanine Technical Overview


4-Bromo-L-phenylalanine (CAS 24250-84-8; synonyms: p-Bromo-L-phenylalanine, H-Phe(4-Br)-OH) is a halogenated, non-proteinogenic L-phenylalanine analog [1]. It is a chiral building block characterized by a para-bromine substitution on its phenyl ring, with a molecular formula of C9H10BrNO2 and a molecular weight of 244.09 g/mol [2]. The compound is commercially available with high purity specifications (typically ≥98%, as determined by HPLC or NT) and is a white to off-white solid with a decomposition point around 265°C .

L-enantiomer stereochemical control for ribosomal translation and genetic code expansion
Heavy-atom probe (Br) for X-ray crystallography SAD phasing
para-Bromo reactive handle for solid-phase peptide cross-coupling
Reported to preserve catalytic turnover in enzyme engineering while modulating inhibitor selectivity

4-Bromo-L-phenylalanine Procurement Risk Assessment


Substituting 4-Bromo-L-phenylalanine with other para-substituted phenylalanine analogs (e.g., chloro, iodo, or nitro) is not scientifically equivalent due to the bromine atom's specific size, polarizability, and electron-withdrawing capacity, which are intermediate relative to other halogens [1][2]. This distinct electronic profile critically dictates the compound's performance in various applications, from its ability to act as a selective halogen bond donor in supramolecular chemistry [1] to its unique behavior in enzymatic assays and mass spectrometry fragmentation pathways [2][3]. Procurement decisions must therefore be guided by the specific functional requirements of the intended research protocol, as generic substitution will yield different and often suboptimal experimental outcomes.

D-Enantiomer
Not recognized by canonical L-aminoacyl-tRNA synthetases; ribosomal incorporation may require alternative systems, limiting direct replacement.
p-Iodo or Naphthyl Analogs
Different halogen or bulkier aryl substitution may shift catalytic efficiency and selectivity profiles; assay context may not transfer directly.
Racemic DL-Mixture
Stereochemical ambiguity in chiral environments can compromise reproducibility in stereosensitive assays.

4-Bromo-L-phenylalanine Comparative Evidence


L- vs D-Enantiomer Biological Incorporation

In a study on controlling enzyme inhibition in murine dihydrofolate reductase (mDHFR), replacing a key phenylalanine residue with p-bromophenylalanine (pBrF) enhanced the enzyme's selectivity for its natural substrate, dihydrofolate, over the inhibitor methotrexate by 4.0-fold [1]. While the alternative substitution with L-2-naphthylalanine (2Nal) provided a higher 5.8-fold selectivity enhancement, it came at the cost of a significant reduction in catalytic efficiency compared to the wild-type enzyme. The pBrF-containing variant maintained a catalytic efficiency comparable to the wild-type [1].

L- vs D-Enantiomer Incorporation
Class-level
L-enantiomer incorporated via evolved PylRS in E. coli; D-enantiomer requires fully D-configured synthesis
L-enantiomer required for standard orthogonal translation systems
No direct head-to-head quantitative data; stereochemical incompatibility inferred
Protein Engineering Enzyme Inhibition Genetic Code Expansion Drug Design

p-Bromo vs p-Iodo in DHFR Engineering

In a microbial antitumor prescreen using Lactobacillus casei, the N-chloroacetyl derivative of p-bromo-DL-phenylalanine exhibited greater growth inhibitory activity than its p-chloro analog [1]. The study established a clear order of activity among para-halogenated phenylalanine derivatives, with the bromo derivative possessing an intermediate and therapeutically relevant activity profile between the less active chloro and the more active iodo derivatives [1].

p-Bromo vs p-Iodo DHFR Selectivity
Head-to-head
pBrF: 4.0× substrate/inhibitor selectivity, catalytic efficiency comparable to WT; p-Iodo: 5.8× selectivity but reduced catalytic efficiency
pBrF preserves catalytic turnover while achieving selectivity enhancement
mDHFR Phe31 substitution model
Antimicrobial Screening Structure-Activity Relationship (SAR) Drug Discovery Microbiology

Bromo vs Naphthyl Substitution and Catalytic Efficiency

A systematic study on the solid-state packing of halogenated phenylalanine derivatives demonstrated that the bromine atom acts as a unique halogen bond donor, influencing supramolecular architecture and gelation properties in a manner distinct from chloro (Cl) and iodo (I) analogs [1]. The research showed that the addition of different halogens to the aromatic ring dictates the resulting crystal packing and gelation behavior due to the size and polarizability of the halogen, with the bromine atom providing an intermediate and specific type of interaction (C-Br···O) compared to chloro and iodo derivatives [1].

p-Bromo vs Naphthyl Catalytic Efficiency
Head-to-head
pBrF: catalytic efficiency comparable to WT; 2Nal: moderate decrease in catalytic efficiency
pBrF maintains native-like turnover, avoiding catalytic compromise of bulkier substitutions
2Nal also achieved 5.8× selectivity enhancement but with trade-off
Supramolecular Chemistry Crystal Engineering Halogen Bonding Gelation

Bromine as a Cross-Coupling Synthetic Handle

Gas-phase fragmentation studies of protonated phenylalanine derivatives revealed that the nature of the para-substituent dictates the dominant dissociation pathway [1]. The electron-withdrawing bromine atom in 4-bromo-L-phenylalanine is predicted to suppress the loss of NH3 (ammonia) and favor the loss of H2O + CO, a fragmentation channel that is distinct from electron-donating substituents like methyl (-CH3) which promote NH3 loss [1]. This fundamental difference in gas-phase chemistry has direct implications for mass spectrometry-based detection and quantification.

Cross-Coupling Handle
Class-level
Suzuki-Miyaura cross-coupling on solid support reported; absent in native Phe
Provides orthogonal reactive site for post-assembly peptide diversification
Reported good to excellent yields; Fmoc-SPPS conditions
Analytical Chemistry Mass Spectrometry Proteomics Fragmentation Pathways

4-Bromo-L-phenylalanine Application Scenarios


Genetic Code Expansion and Site-Specific Incorporation

4-Bromo-L-phenylalanine is a validated tool for site-specific incorporation into enzymes, such as dihydrofolate reductase, using expanded genetic code methodologies [1]. The quantitative evidence shows that this substitution can enhance the enzyme's selectivity for its natural substrate over an inhibitor by 4.0-fold without sacrificing catalytic efficiency, a balance not achieved by all analogs [1]. This application is critical for designing novel biocatalysts or therapeutic proteins with tailored recognition properties.

Modulating Inhibitor Sensitivity in Enzyme Engineering

As demonstrated in microbial screens, the bromine atom confers a specific level of bioactivity to phenylalanine derivatives, making it a strategic building block for antimicrobial and antitumor peptidomimetics [2]. Furthermore, the bromine atom serves as a reactive handle for downstream modifications, such as in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to create diverse chemical libraries . Its use as an Fmoc-protected derivative is standard in solid-phase peptide synthesis (SPPS) for this purpose .

Solid-Phase Peptide Synthesis: Post-Assembly Diversification

The unique halogen bonding capability of the bromine atom, which is intermediate between chloro and iodo analogs, makes 4-Bromo-L-phenylalanine a precise molecular tool for crystal engineering and the design of supramolecular gels [3]. Researchers can utilize this compound to direct the self-assembly of peptide-based nanostructures, influencing their architecture and material properties in ways that are not accessible with other halogenated phenylalanines [3].

X-ray Crystallographic Phasing by Anomalous Scattering

The distinct gas-phase fragmentation signature of protonated 4-Bromo-L-phenylalanine, which differs from other para-substituted analogs like methyl-phenylalanine, allows for its selective and sensitive detection in complex samples [4]. This property is essential for developing targeted mass spectrometry assays to quantify the incorporation of this unnatural amino acid into peptides and proteins, or to monitor its metabolic fate in biological systems [4].

Application
Selection Property
Validation Focus
Genetic code expansion studies
L-enantiomer stereochemical compatibility
Orthogonal translation system review
Enzyme engineering for inhibitor sensitivity modulation
Catalytic turnover preservation
Substrate/inhibitor selectivity vs catalytic efficiency balance
Solid-phase peptide diversification
para-Bromo cross-coupling handle
Post-assembly biaryl coupling efficiency review
X-ray crystallographic phasing
Bromine anomalous scattering label
SAD phasing feasibility in target protein

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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